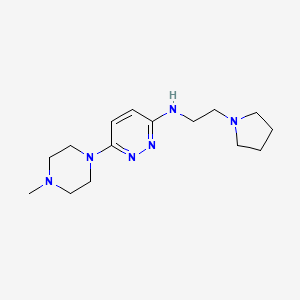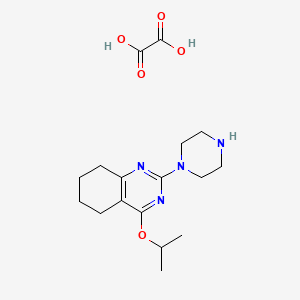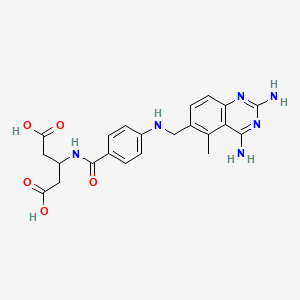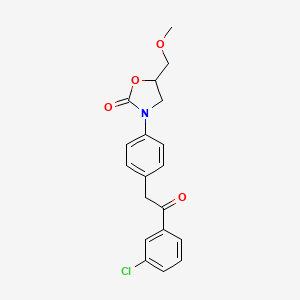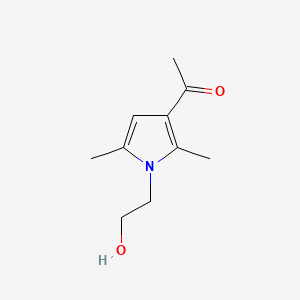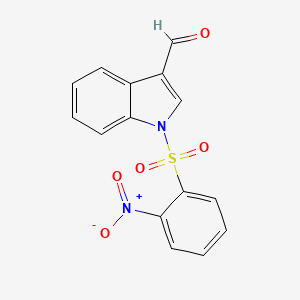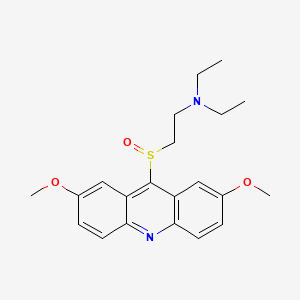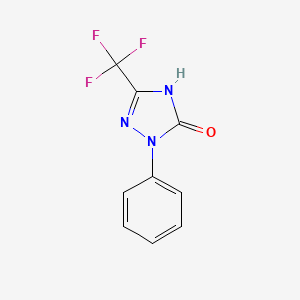
2-Phenyl-5-(trifluoromethyl)-1,2-dihydro-3H-1,2,4-triazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-5-(trifluoromethyl)-1H-1,2,4-triazol-3(2H)-one is a heterocyclic compound that features a triazole ring substituted with a phenyl group and a trifluoromethyl group.
Méthodes De Préparation
The synthesis of 2-Phenyl-5-(trifluoromethyl)-1H-1,2,4-triazol-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-(trifluoromethyl)phenylhydrazine with ethyl acetoacetate, followed by cyclization in the presence of a suitable catalyst . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
2-Phenyl-5-(trifluoromethyl)-1H-1,2,4-triazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Phenyl-5-(trifluoromethyl)-1H-1,2,4-triazol-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activity, it is being explored for potential therapeutic applications, including as an antimicrobial and antifungal drug.
Mécanisme D'action
The mechanism of action of 2-Phenyl-5-(trifluoromethyl)-1H-1,2,4-triazol-3(2H)-one involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the growth of bacteria and fungi by interfering with their cellular processes. The exact molecular pathways and targets are still under investigation, but it is thought to involve the inhibition of key enzymes and disruption of cell membrane integrity .
Comparaison Avec Des Composés Similaires
2-Phenyl-5-(trifluoromethyl)-1H-1,2,4-triazol-3(2H)-one can be compared with other similar compounds, such as:
2-Phenyl-1H-1,2,4-triazol-3(2H)-one: Lacks the trifluoromethyl group, which may result in different biological activity and chemical properties.
5-(Trifluoromethyl)-1H-1,2,4-triazol-3(2H)-one: Lacks the phenyl group, which can affect its reactivity and applications.
2-Phenyl-5-(methyl)-1H-1,2,4-triazol-3(2H)-one: Substitution of the trifluoromethyl group with a methyl group can lead to different chemical and biological properties.
The presence of the trifluoromethyl group in 2-Phenyl-5-(trifluoromethyl)-1H-1,2,4-triazol-3(2H)-one imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
89522-08-7 |
|---|---|
Formule moléculaire |
C9H6F3N3O |
Poids moléculaire |
229.16 g/mol |
Nom IUPAC |
2-phenyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-one |
InChI |
InChI=1S/C9H6F3N3O/c10-9(11,12)7-13-8(16)15(14-7)6-4-2-1-3-5-6/h1-5H,(H,13,14,16) |
Clé InChI |
CPVKYXAODHEWTD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C(=O)NC(=N2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12904913.png)
![1-[(Benzyloxy)carbonyl]-L-prolyl-L-alanylglycine](/img/structure/B12904914.png)
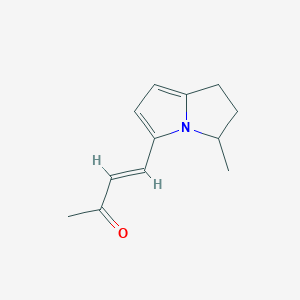

![3-Ethyl-5-fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12904937.png)
![Imidazo[1,2-a]pyrazin-8-amine, 3-(1,3-benzodioxol-5-yl)-N-methyl-](/img/structure/B12904938.png)
![5-[2-(Methylsulfanyl)anilino]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B12904939.png)
